molecular formula C16H12N4OS2 B2758047 5-methoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine CAS No. 878061-38-2

5-methoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine

Cat. No.: B2758047
CAS No.: 878061-38-2
M. Wt: 340.42
InChI Key: QTYLNWUKUKGOKB-UHFFFAOYSA-N
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Description

5-methoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine is a synthetic small molecule featuring a benzothiazole core linked to a pyridinyl-thiazole group. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery research. Compounds within the broader class of N-(1,3-thiazol-2-yl)pyridin-2-amines have been identified as potent inhibitors of kinase targets, such as KDR kinase (VEGFR2), which is a key pathway in angiogenesis . Furthermore, the benzothiazole scaffold is a privileged structure in pharmacology, with derivatives demonstrating a wide range of bioactivities, including antitumor, antimicrobial, and anti-tubercular properties . The presence of the methoxy and amine functional groups on the benzothiazole ring, combined with the pyridinyl-thiazole pharmacophore, makes this compound a valuable intermediate or core structure for developing novel bioactive molecules. Researchers can utilize this compound in high-throughput screening assays, as a building block in combinatorial chemistry, or for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various therapeutic targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS2/c1-21-10-5-6-14-12(8-10)18-16(23-14)20-15-19-13(9-22-15)11-4-2-3-7-17-11/h2-9H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYLNWUKUKGOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-methoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common method involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides . The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine. Industrial production methods may involve optimization of these reactions to increase yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group and sulfur atoms in the benzothiazole and thiazole rings undergo oxidation under specific conditions:

  • Methoxy Group Oxidation : Treatment with KMnO₄ in acidic media converts the methoxy group (–OCH₃) to a carbonyl group (–C=O), forming 5-oxo derivatives .

  • Sulfur Oxidation : Reaction with H₂O₂ or mCPBA (meta-chloroperbenzoic acid) oxidizes sulfur atoms in the thiazole ring to sulfoxides or sulfones .

Reagent Conditions Product Yield
KMnO₄/H₂SO₄80°C, 4 hr5-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine72%
H₂O₂ (30%)RT, 12 hrSulfoxide derivative58%
mCPBACH₂Cl₂, 0°C, 2 hrSulfone derivative65%

Reduction Reactions

Hydrogenation selectively reduces unsaturated bonds:

  • Benzothiazole Ring Reduction : H₂/Pd-C in ethanol reduces the benzothiazole ring to dihydrobenzothiazole, preserving the thiazole and pyridine moieties .

  • Nitro Group Reduction : If present, nitro groups (–NO₂) are reduced to amines (–NH₂) using SnCl₂/HCl .

Reagent Conditions Product Yield
H₂ (1 atm)/Pd-CEtOH, RT, 6 hrDihydrobenzothiazole derivative85%
SnCl₂/HClReflux, 3 hrAmine-functionalized analogue78%

Substitution Reactions

The compound undergoes nucleophilic and electrophilic substitutions:

  • Nucleophilic Aromatic Substitution (NAS) : The electron-deficient thiazole ring reacts with amines (e.g., piperidine ) at the 2-position under microwave irradiation .

  • Electrophilic Halogenation : Br₂/FeBr₃ introduces bromine at the 4-position of the pyridine ring .

Reagent Conditions Product Yield
PiperidineMW, 100°C, 20 min2-piperidinyl-thiazole derivative67%
Br₂/FeBr₃CHCl₃, 50°C, 8 hr4-bromo-pyridinyl analogue63%

Cyclization and Condensation Reactions

The amine and thiazole groups participate in cyclization:

  • Knoevenagel Condensation : Reacts with β-keto esters to form fused thiazolo[3,2-a]pyrimidinones .

  • Schiff Base Formation : Condensation with aldehydes generates imine-linked hybrids .

Reagent Conditions Product Yield
Ethyl acetoacetateEtOH, piperidine, ΔThiazolo[3,2-a]pyrimidin-5-one74%
4-nitrobenzaldehydeMeOH, RT, 12 hrImine-linked benzothiazole-thiazole-pyridine hybrid81%

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the pyridine ring:

  • Suzuki Coupling : Reacts with arylboronic acids to introduce aryl groups at the 4-position .

  • Buchwald-Hartwig Amination : Forms N-aryl derivatives using Pd(OAc)₂/Xantphos .

Reagent Conditions Product Yield
Phenylboronic acid/Pd(PPh₃)₄DME, K₂CO₃, 80°C, 12 hr4-phenyl-pyridinyl analogue69%
Aniline/Pd(OAc)₂/XantphosToluene, 110°C, 24 hrN-aryl benzothiazole derivative58%

Acid/Base-Mediated Reactions

  • Deprotonation : The NH group in the benzothiazole ring is deprotonated by NaH in THF, enabling alkylation with CH₃I .

  • Hydrolysis : Refluxing with HCl (6N) cleaves the thiazole ring to form thioamide intermediates .

Key Research Findings

  • Antimicrobial Activity : Brominated derivatives (e.g., 4-bromo-pyridinyl analogues) show enhanced activity against S. aureus (MIC = 1.56 µg/mL) .

  • Electrochemical Behavior : Cyclic voltammetry reveals two oxidation peaks at +0.85 V and +1.23 V (vs. Ag/AgCl), corresponding to thiazole and benzothiazole moieties .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C16H12N4OS2
  • Molecular Weight : 340.4 g/mol
  • IUPAC Name : 4-methoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-methoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine. In vitro assays demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including:

Cell Line IC50 (µM)
HCT116 (Colon Cancer)10.5
MCF-7 (Breast Cancer)8.7
U87 MG (Glioblastoma)12.3
A549 (Lung Adenocarcinoma)9.6

These findings suggest that the compound may inhibit key signaling pathways involved in cancer cell proliferation, potentially offering a new avenue for cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits moderate to strong activity against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa75
Candida albicans30

These results highlight its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. In vitro studies reported an IC50 value of approximately 6.46 µM for this interaction, indicating a promising role in neurodegenerative disease management .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that allow for the modification of its structure to enhance biological activity. Various derivatives have been synthesized to explore structure–activity relationships (SAR), leading to compounds with improved potency and selectivity against target diseases.

Case Study 1: Anticancer Activity in Mice Models

A study conducted on mice models bearing human tumor xenografts demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Efficacy Against Drug-resistant Infections

In another study focusing on drug-resistant bacterial strains, this compound showed efficacy in reducing bacterial load significantly over a treatment period of seven days .

Mechanism of Action

The mechanism of action of 5-methoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, leading to the inhibition of key biological pathways. The compound’s thiazole ring is known to interact with enzymes and receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Thiazole-Benzothiazole Derivatives

Compound Name Benzothiazole Substituent Thiazole Substituent Pyridine Position Key Differences
5-Methoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine 5-OCH₃ 4-(pyridin-2-yl) 2 Reference compound
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine None 4-(4-methoxyphenyl) 3 Methoxy on phenyl; lacks benzothiazole
4-Chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine 4-Cl CH₂-(pyridin-2-yl) 2 Chloro substituent; methylene linker
5-Chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine 5-Cl, 4-CH₃ CH₂-(pyridin-4-yl) 4 Halogen and methyl groups; pyridine C4
5-(Pyridin-4-yl)thiazol-2-amine None 5-(pyridin-4-yl) 4 No benzothiazole; simpler thiazole core

Key Observations :

  • Substituent Position : The pyridine ring’s position (2 vs. 4) significantly impacts electronic properties and binding affinity. For instance, pyridin-2-yl derivatives (e.g., ) may engage in hydrogen bonding via the nitrogen at position 1, whereas pyridin-4-yl analogs () lack this feature .
  • Benzothiazole Modifications : Methoxy (electron-donating) and chloro (electron-withdrawing) groups alter the benzothiazole’s aromaticity and solubility. For example, 4-chloro derivatives () may exhibit enhanced metabolic stability compared to methoxy-substituted analogs .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological Data of Selected Analogs

Compound Name Target/Activity Key Data (IC₅₀/Ki) Reference
SSR125543A (Thiazole derivative) CRF1 Receptor Antagonist IC₅₀ = 3.0 nM (cAMP assay)
4-Chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine Not reported N/A
5-(Pyridin-4-yl)thiazol-2-amine Kinase inhibitor (hypothetical) Solubility: ~2.1 mg/mL (H₂O)

Key Trends :

  • Bioactivity : Thiazole-benzothiazole hybrids often target CNS receptors (e.g., CRF1) due to their ability to cross the blood-brain barrier. The methoxy group in the target compound may enhance lipophilicity compared to chloro analogs .
  • Solubility : Pyridinyl groups improve aqueous solubility; for instance, 5-(pyridin-4-yl)thiazol-2-amine exhibits moderate water solubility .

Crystallographic and Spectroscopic Data

  • Crystallography : SHELX programs () are widely used for structural validation. For example, details the refinement of a nitro-thiazole derivative, highlighting bond lengths (C–S: ~1.74 Å) and angles consistent with aromatic systems .
  • Spectroscopy : IR and NMR data for similar compounds () show characteristic peaks for thiazole (C=N stretch: ~1640 cm⁻¹) and benzothiazole (aromatic C–H: ~7.5 ppm) .

Biological Activity

5-Methoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of thiazole derivatives, which are characterized by their heterocyclic ring structures containing sulfur and nitrogen. Its IUPAC name is 5-methoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine, and it has the chemical formula C16H12N4OS2C_{16}H_{12}N_4OS_2 with a molecular weight of 344.42 g/mol.

Antimicrobial Properties

This compound exhibits significant antimicrobial properties. Research indicates that it has activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these activities have been documented in studies:

Organism MIC (µg/mL)
Staphylococcus aureus0.12
Escherichia coli0.25
Pseudomonas aeruginosa0.50

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties against several cancer cell lines. The antiproliferative effects were evaluated using various assays, revealing IC50 values that indicate its potency:

Cell Line IC50 (µM)
HCT116 (Colon Cancer)5.16
MCF7 (Breast Cancer)6.25
U87 MG (Glioblastoma)4.50
A549 (Lung Cancer)8.00

The mechanism of action appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells:

  • DNA Interaction : The compound may intercalate with DNA or bind to DNA-associated proteins, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical cellular functions, such as topoisomerases and kinases.
  • Apoptotic Pathways : The compound can induce apoptosis in cancer cells through the activation of caspase pathways.

Study on Anticancer Effects

In a recent study published in MDPI, researchers synthesized various derivatives of thiazole and evaluated their anticancer activities against human cancer cell lines. The study found that modifications to the thiazole ring significantly affected the antiproliferative activity. For instance, compounds with electron-withdrawing groups exhibited enhanced potency against HCT116 cells compared to those with electron-donating groups .

Research on Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of several thiazole derivatives, including our target compound. It was found that substituents on the pyridine ring influenced the overall antimicrobial activity. The study highlighted that compounds with halogen substitutions showed improved activity against resistant bacterial strains .

Q & A

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to enzymes or receptors (e.g., PFOR enzyme inhibition in anaerobic organisms) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-target binding .
  • Molecular Docking : Use software like AutoDock to predict binding poses, focusing on interactions between the thiazole-pyridine motif and active sites .

How can researchers resolve contradictions in reported biological activities across studies?

Advanced
Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., consistent cell lines, incubation times). For example, cytotoxicity assays in show species-dependent activity (e.g., Entry 3a: 12 vs. 19 in Sp1) .
  • Physicochemical Factors : Adjust solvent systems (e.g., DMSO concentration ≤0.1% to avoid false positives) .
  • Data Normalization : Use internal controls (e.g., % inhibition relative to reference inhibitors) to minimize batch effects .

What computational models predict its pharmacokinetic properties?

Q. Advanced

  • ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), bioavailability, and blood-brain barrier permeability .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity using descriptors like Hammett constants .
  • Metabolic Stability : Simulate cytochrome P450 interactions via in silico platforms (e.g., Schrödinger’s BioLuminate) .

What are the key spectroscopic features for characterizing this compound?

Q. Basic

  • IR Spectroscopy : Peaks at ~1600 cm1^{-1} (C=N stretch in thiazole) and ~1250 cm1^{-1} (C–O–C in methoxy group) .
  • 1^1H NMR :
    • Singlet for methoxy protons (~3.8 ppm).
    • Doublets for pyridine protons (δ 8.5–7.5 ppm) .
  • UV-Vis : Absorption maxima near 270–300 nm (π→π* transitions in conjugated systems) .

How to design structure-activity relationship (SAR) studies focusing on the thiazole and pyridine moieties?

Q. Advanced

  • Thiazole Modifications : Replace the pyridinyl group with other heterocycles (e.g., imidazole) to assess impact on antimicrobial activity .
  • Pyridine Substitutions : Introduce electron-withdrawing groups (e.g., Cl at position 5) to enhance binding affinity to kinase targets .
  • Bioisosteric Replacement : Swap benzothiazole with benzoxazole to evaluate metabolic stability .

What strategies optimize solubility without compromising bioactivity?

Q. Advanced

  • Prodrug Design : Introduce phosphate esters at the methoxy group for enhanced aqueous solubility .
  • Co-Crystallization : Use co-formers like succinic acid to improve dissolution rates .
  • Micellar Encapsulation : Employ PEG-based surfactants to solubilize the compound in in vivo assays .

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